molecular formula C16H14N4O2 B2845942 1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-phenylurea CAS No. 1226431-34-0

1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-phenylurea

Cat. No.: B2845942
CAS No.: 1226431-34-0
M. Wt: 294.314
InChI Key: CVTWDHFTOQTYJC-UHFFFAOYSA-N
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Description

1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-phenylurea is a chemical compound that features a 1,2,4-oxadiazole ring, which is a well-known pharmacophore

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-phenylurea typically involves the reaction of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline with phenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dimethyl sulfoxide (DMSO), under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-phenylurea has several scientific research applications:

    Medicinal Chemistry: The compound’s 1,2,4-oxadiazole ring is a pharmacophore found in various drugs, making it a potential candidate for drug development.

    Materials Science: It can be used in the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-phenylurea involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline
  • 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
  • 1,2,4-Oxadiazole-linked aminofurazan

Uniqueness

1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-phenylurea is unique due to its specific substitution pattern and the presence of both phenyl and oxadiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-11-17-15(22-20-11)12-7-9-14(10-8-12)19-16(21)18-13-5-3-2-4-6-13/h2-10H,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTWDHFTOQTYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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